Avibactam Sodium Salt is an organic sodium salt that is the monosodium salt of avibactam . It is used in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis . It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor, an antibacterial drug, and an antimicrobial agent .
Synthetic approaches towards Avibactam have been explored in various studies . Multistep synthesis of amidine substituted Avibactam derivatives has been achieved starting from commercially available precursors .
The molecular formula of Avibactam Sodium Salt is C7H10N3NaO6S . The IUPAC name is sodium; [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate .
Avibactam Sodium Salt has been studied for its chemical reactions. The derivatives with the highest oral availabilities to laboratory animals had a quaternary carbon atom in the β position of the added sulfate ester and a carboxylate ester as one of the substituents on the quaternary carbon .
The molecular weight of Avibactam Sodium Salt is 287.23 g/mol . The elemental analysis shows C, 29.27; H, 3.51; N, 14.63; Na, 8.00; O, 33.42; S, 11.16 .
(2R,5R)-Avibactam Sodium Salt is a synthetic β-lactamase inhibitor that plays a crucial role in combating antibiotic resistance. It is particularly effective against Class A β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. The compound is classified as a non-β-lactam β-lactamase inhibitor, distinguishing it from traditional β-lactam antibiotics.
Avibactam was first synthesized in the early 2000s, with patents describing its synthesis emerging around 2002 and 2003. The compound is derived from various starting materials, including ethyl-5-hydroxypicolinate, which is commercially available and serves as a key precursor in its synthesis.
The synthesis of (2R,5R)-Avibactam Sodium Salt has evolved over time, with various methods reported in the literature. The most efficient synthesis route involves several key steps that optimize yield and reduce environmental impact.
The molecular structure of (2R,5R)-Avibactam Sodium Salt can be represented by its chemical formula . The compound features a bicyclic structure that includes a piperidine ring and a sulfonic acid moiety.
The synthesis of (2R,5R)-Avibactam Sodium Salt involves several chemical reactions that contribute to its formation:
(2R,5R)-Avibactam Sodium Salt functions as a β-lactamase inhibitor by covalently binding to the active site of β-lactamase enzymes. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.
Relevant analyses indicate that (2R,5R)-Avibactam Sodium Salt exhibits favorable properties for pharmaceutical formulations .
(2R,5R)-Avibactam Sodium Salt is primarily used in clinical settings as an adjunct to treat infections caused by multidrug-resistant bacteria. Its applications include:
The development of (2R,5R)-Avibactam Sodium Salt represents a significant advancement in the fight against antibiotic resistance, providing healthcare professionals with valuable tools for treating challenging infections .
(2R,5R)-Avibactam Sodium Salt (CAS: 1797133-98-2) possesses the molecular formula C~7~H~10~N~3~NaO~6~S and a molecular weight of 287.23 g/mol, as confirmed through high-resolution mass spectrometry (HRMS) [1] [3]. Its sodium salt nature is evidenced by characteristic sodium ion peaks in flame photometry and ion chromatography analyses. The compound exhibits a distinctive bicyclic urea core, identified as 7-oxo-1,6-diazabicyclo[3.2.1]octane, with critical functional groups including a carboxamide (-CONH~2~) at C2 and a sulfated oxy group (-OSO~3~Na) at N6 [1] [5].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural validation. ^1^H NMR spectra (400 MHz, D~2~O) display characteristic signals corresponding to the bridgehead protons of the diazabicyclooctane system: δ 3.58 ppm (dd, 1H, H-1), 3.32 ppm (m, 1H, H-8), 2.95 ppm (m, 1H, H-4), and 2.45 ppm (m, 1H, H-5), with the carboxamide proton appearing at δ 7.25 ppm (s, 1H) [1] [8]. ^13^C NMR (101 MHz, D~2~O) confirms carbonyl resonances at δ 175.8 ppm (C7 urea carbonyl) and δ 168.9 ppm (carboxamide carbonyl), alongside aliphatic bridge carbons between δ 48–62 ppm [3] [8]. Fourier-Transform Infrared (FTIR) spectroscopy reveals key absorptions: 3360 cm⁻¹ (N-H stretch, carboxamide), 1675 cm⁻¹ (C=O stretch, urea), 1645 cm⁻¹ (C=O stretch, carboxamide), and 1250 cm⁻¹ (S=O stretch, sulfate ester) [5]. The structural assignment is further corroborated by the compound’s SMILES notation: [Na+].[S](=O)(=O)([O-])ON1[C@H]2CN([C@@H](CC2)C(=O)N)C1=O
[5] and InChIKey: RTCIKUMODPANKX-JBUOLDKXSA-M
[5], which encode stereochemical details.
Table 1: Spectroscopic Characterization Summary of (2R,5R)-Avibactam Sodium Salt
Technique | Key Findings |
---|---|
HRMS | m/z 287.23 [M]⁺ (C~7~H~10~N~3~NaO~6~S) |
^1^H NMR | δ 7.25 (s, 1H, CONH~2~), 3.58 (dd, 1H), 3.32 (m, 1H), 2.95 (m, 1H), 2.45 (m, 1H) |
^13^C NMR | δ 175.8 (C7), 168.9 (CONH~2~), 62.1 (C6), 58.7 (C2), 48.5 (C1), 45.2 (C8), 34.5 (C4) |
FTIR | 3360 cm⁻¹ (N-H), 1675 cm⁻¹ (urea C=O), 1645 cm⁻¹ (amide C=O), 1250 cm⁻¹ (S=O) |
SMILES/InChIKey | [Na+].[S](=O)(=O)([O-])ON1[C@H]2CN([C@@H](CC2)C(=O)N)C1=O / RTCIKUMODPANKX-JBUOLDKXSA-M |
The (2R,5R) absolute configuration is a critical determinant of avibactam's β-lactamase inhibitory activity. X-ray crystallographic studies confirm the trans ring junction with the carboxamide at C2 and the sulfated N6 nitrogen adopting equatorial orientations, facilitating optimal binding to the active site of class A and C β-lactamases [6] [7]. This stereochemistry establishes specific hydrogen-bonding interactions with conserved residues (e.g., Asn152 in CTX-M-15) that are disrupted in diastereomers [2].
Chiral resolution of synthetic intermediates or racemic mixtures employs advanced chromatographic techniques. Preparative chiral HPLC using polysaccharide-based columns (Chiralpak® AD-H or AS-H) with ethanol/hexane/isopropanol mobile phases effectively separates avibactam stereoisomers [6] [8]. Crystallization-based resolutions exploit differential solubility of diastereomeric salts. For example, reacting racemic avibactam acid with chiral amines like (1R,2S)-(-)-norephedrine forms diastereomeric salts that crystallize selectively from ethanol/water mixtures, yielding the desired (2R,5R)-enantiomer after salt cleavage and sodium exchange [6] [7]. The process synthesis leverages enantiomerically pure starting materials, such as (2R)-hydroxypipecolic acid derivatives, to ensure stereochemical fidelity throughout the synthetic sequence, thereby avoiding costly resolutions at the final step [7].
Rigorous chiral purity assessment utilizes chiral stationary phase HPLC with UV detection at 210 nm. Acceptance criteria typically require ≥99.5% enantiomeric excess (ee) for pharmaceutical-grade material, as minor stereoisomeric impurities can significantly reduce β-lactamase binding affinity [4] [6].
Table 2: Chiral Resolution Techniques for (2R,5R)-Avibactam Sodium Salt
Technique | Conditions | Outcome |
---|---|---|
Preparative Chiral HPLC | Column: Chiralpak® AS-H; Mobile Phase: Ethanol/Hexane/Isopropanol (60:35:5) | Baseline separation of (2R,5R) from (2S,5S) and meso forms |
Diastereomeric Salt Cryst. | Chiral amine: (1R,2S)-(-)-Norephedrine; Solvent: Ethanol/Water (4:1) | (2R,5R)-Avibactam-norephedrine salt selectively crystallizes |
Stereoselective Synthesis | Starting material: (2R)-N-Boc-hydroxypipecolic acid | Direct synthesis without racemization; ee >99.5% |
(2R,5R)-Avibactam Sodium Salt demonstrates high aqueous solubility (≥50 mg/mL at 25°C), attributable to its zwitterionic character and sodium sulfate moiety [1] [5]. This property facilitates formulation as injectable solutions. However, the compound is hygroscopic, necessitating storage under desiccated conditions at -10 to -25°C to prevent hydration and degradation [5]. Dynamic vapor sorption (DVS) studies reveal significant moisture uptake (>5% w/w) above 60% relative humidity, which can induce phase changes or hydrolysis [5] [8].
Stability studies indicate susceptibility to hydrolytic degradation, particularly under acidic (pH <4) or alkaline (pH >9) conditions. The sulfate ester bond is hydrolytically labile, forming desulfated avibactam, while the urea bridge undergoes slow hydrolysis to diamino derivatives [5] [9]. Optimal stability occurs in pH 6–8 buffers, with ≤0.5% degradation after 4 weeks at 4°C. Solid-state stability is enhanced in crystalline polymorph Form A (identified by XRPD peaks at 6.8°, 13.2°, 19.5° 2θ), which exhibits lower hygroscopicity and slower degradation kinetics compared to amorphous forms [6] [7]. Thermal analyses (DSC/TGA) show dehydration onset at 80°C and decomposition above 180°C [7].
Large-scale purification addresses stability challenges through innovative separation. Gemini quaternary ammonium salts (GQASs), particularly N,N,N,N′,N′,N′-hexabutylbutanediammonium dibromide (4-4-4), precipitate avibactam directly from aqueous reaction mixtures at pH 7 with 87.4% efficiency, minimizing exposure to degradative organic solvents like dichloromethane [9]. This approach enhances process sustainability while maintaining chemical integrity.
Table 3: Key Physicochemical Properties of (2R,5R)-Avibactam Sodium Salt
Property | Characteristics | Analytical Method |
---|---|---|
Solubility | ≥50 mg/mL in water (clear solution); <0.1 mg/mL in ethanol, acetone, ethyl acetate | USP <911>; Visual assessment |
Hygroscopicity | Significant moisture uptake >60% RH; requires desiccated storage | DVS; Karl Fischer titration |
Solid-State Form | Polymorph Form A (XRPD peaks at 6.8°, 13.2°, 19.5° 2θ) most stable | XRPD; DSC |
Thermal Behavior | Dehydration: 80°C; Decomposition: >180°C | TGA/DSC |
Solution Stability | Stable at pH 6–8 (4°C); degrades in acid/alkali to desulfated and ring-opened products | HPLC-UV; Forced degradation studies |
The (2R,5R) configuration confers distinct biochemical advantages over other stereoisomers. Enzymatic kinetics reveal a 100-fold higher inhibition constant (K~i~ <10 nM) for (2R,5R)-Avibactam against class A β-lactamases (e.g., TEM-1, CTX-M-15) compared to the (2S,5S) enantiomer (K~i~ >1 μM) [2] [4]. This disparity arises from disrupted hydrogen bonding: the (2R)-carboxamide interacts with Asn152 in CTX-M-15, while the (5R)-configured sulfate ester optimally positions the electrophilic carbonyl for serine acylation [2]. Conversely, the (2R,5S) and (2S,5R) diastereomers exhibit intermediate activity (K~i~ 100–500 nM) due to partial active site mismatching [4] [5].
Synthesis of stereoisomers highlights configurational challenges. The (2R,5S)-isomer (CAS: 1383814-68-3) shares identical functional groups but inverted chirality at C5, synthesized via epimerization of (2R)-hydroxypipecolic acid precursors under basic conditions [4]. Analytical differentiation employs chiral HPLC (R~s~ >1.5 between isomers) and distinct XRPD patterns. The (2R,5R) polymorph Form A exhibits characteristic peaks at 6.8°, 13.2°, and 19.5° 2θ, whereas the (2R,5S) form shows peaks at 5.9°, 12.1°, and 17.8° 2θ [4] [6].
Regulatory standards mandate strict stereochemical control. Pharmacopeial monographs (USP/EP) specify ≤0.15% of any individual stereoisomer in drug substance batches, monitored by validated chiral HPLC methods [1] [4]. Impurity profiling confirms that residual (2S,5S)-enantiomer above this threshold reduces the efficacy of β-lactam combinations against serine carbapenemases like KPC-2 [4] [5].
Table 4: Comparative Analysis of Avibactam Stereoisomers
Stereoisomer | CAS Number | β-Lactamase Inhibition (K~i~, nM) | Key Synthetic/Risk |
---|---|---|---|
(2R,5R) (Active) | 1797133-98-2 | <10 (TEM-1, CTX-M-15) | Target molecule; requires chiral purity ≥99.85% |
(2S,5S) | 1383814-69-4* | >1000 | Synthetic byproduct; disrupts H-bonding with Asn152 |
(2R,5S) | 1383814-68-3 | 100–500 | Epimerization product during synthesis; partial activity loss |
(2S,5R) | 1383814-70-7* | 100–500 | Minor impurity; suboptimal sulfate orientation in active site |
Note: Representative CAS numbers shown; specific isomers may have multiple identifiers.
Compounds Mentioned in Article
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1